molecular formula C9H11N3O B1629502 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one CAS No. 689259-31-2

1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one

Cat. No. B1629502
Key on ui cas rn: 689259-31-2
M. Wt: 177.2 g/mol
InChI Key: ULIRNLABVGLNEB-UHFFFAOYSA-N
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Patent
US06921767B2

Procedure details

LiAlH4 (214 mg, 5.64 mmol) was slowly added to 10 mL anhydrous THF in a round-bottom flask fitted with a stirbar and a condenser. After stirring for 10 minutes, a solution of 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one (500 mg, 2.82 mmol) in 5 mL anhydrous THF was added dropwise. Upon completion of the addition, the reaction mixture was refluxed for 16 hours. The reaction was cooled to room temperature and quenched with 1 M NaOH solution until the mixture had become a milky yellow color. The precipitate was filtered off and washed 3 times with CH2Cl2. The filtrate and washings were combined, washed with brine, dried over MgSO4. Filtered and concentrated under reduced pressure to give the desired product as light yellow oil, which solidified on standing. (420 mg, 91% yield). H NMR (400 MHz, CDCl3) δ 2.27 (s, 3H), 2.80 (s, 3H), 3.17 (t, 2H), 3.58 (m, 2H), 6.36 (d, 1H), 6.56(d, 2H). Step 5. Synthesis of tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate.
Quantity
214 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][N:8]1[CH2:13][C:12](=O)[NH:11][C:10]2[N:15]=[C:16]([CH3:19])[CH:17]=[CH:18][C:9]1=2.C1C[O:23][CH2:22]C1>>[CH3:7][N:8]1[CH2:13][CH2:12][NH:11][C:10]2[N:15]=[C:16]([CH2:19][CH2:22][OH:23])[CH:17]=[CH:18][C:9]1=2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
214 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
CN1C2=C(NC(C1)=O)N=C(C=C2)C
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stirbar and a condenser
ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with 1 M NaOH solution until the mixture
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed 3 times with CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1C2=C(NCC1)N=C(C=C2)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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